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molecular formula C9H10O2 B8380737 2,5-Xylyl formate

2,5-Xylyl formate

Cat. No. B8380737
M. Wt: 150.17 g/mol
InChI Key: ZSTBFCWTXBFKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187964B1

Procedure details

After adding potassium salt of xylenol in an amount of 0.47 weight % based on the separated 2,5-xylyl formate, the thermal decomposition was carried out at 200° C. for one hour to obtain 2,5-xylenol in 41% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[K].C1(O)(C)C=CC=CC1C.C([O:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[CH3:21])=O>>[C:14]1([OH:13])[C:15]([CH3:21])=[CH:16][CH:17]=[C:18]([CH3:20])[CH:19]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
xylenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C(C=CC=C1)C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OC1=C(C=CC(=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=1(C(=CC=C(C1)C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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